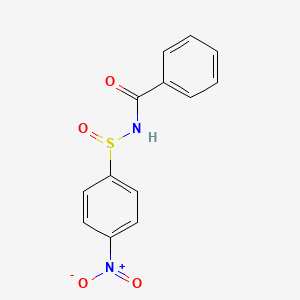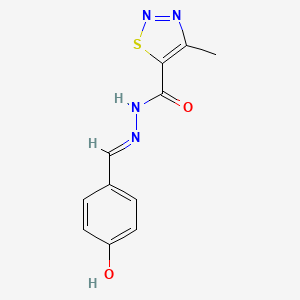
N-(4-nitrophenyl)sulfinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)sulfinylbenzamide: is an organic compound that belongs to the class of sulfinyl compounds It is characterized by the presence of a sulfinyl group (SO) attached to a benzamide moiety, with a nitrophenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)sulfinylbenzamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-nitrophenyl)sulfinylbenzamide can undergo oxidation reactions, converting the sulfinyl group to a sulfonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Various nucleophiles such as amines or thiols
Major Products:
Oxidation: N-(4-nitrophenyl)sulfonylbenzamide
Reduction: N-(4-aminophenyl)sulfinylbenzamide
Substitution: Derivatives with different substituents replacing the nitro group
Scientific Research Applications
N-(4-nitrophenyl)sulfinylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)sulfinylbenzamide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-nitrophenyl)benzamide
- N-(4-nitrophenyl)sulfonylbenzamide
- N-(4-aminophenyl)sulfinylbenzamide
Comparison: N-(4-nitrophenyl)sulfinylbenzamide is unique due to the presence of both the sulfinyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to N-(4-nitrophenyl)benzamide, the sulfinyl group in this compound provides additional sites for chemical modification and interaction with biological targets. The sulfonyl derivative, N-(4-nitrophenyl)sulfonylbenzamide, is more oxidized and may exhibit different reactivity and stability profiles.
Properties
IUPAC Name |
N-(4-nitrophenyl)sulfinylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S/c16-13(10-4-2-1-3-5-10)14-20(19)12-8-6-11(7-9-12)15(17)18/h1-9H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZYHEOOUQOCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6021660.png)
![2-amino-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6021680.png)
![2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE](/img/structure/B6021688.png)
![7-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6021695.png)
![2,3a-diethyl 5-methyl 3-[3-(ethoxycarbonyl)-4-isoxazolyl]tetrahydro-3aH-isoxazolo[2,3-b]isoxazole-2,3a,5-tricarboxylate](/img/structure/B6021696.png)
![2-{4-[3-(difluoromethoxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6021702.png)
![7'-AMINO-2'-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2,4'-DIOXO-1-(PROP-2-EN-1-YL)-1,2,4',8'-TETRAHYDRO-3'H-SPIRO[INDOLE-3,5'-PYRIDO[2,3-D]PYRIMIDINE]-6'-CARBONITRILE](/img/structure/B6021703.png)
![[4-[Acetyl(naphthalen-2-ylsulfonyl)amino]-2-chlorophenyl] acetate](/img/structure/B6021704.png)
![3-(1H-imidazol-1-yl)-N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine](/img/structure/B6021712.png)
![2-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6021734.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxamide](/img/structure/B6021748.png)

![2-Methyl-2-(4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B6021760.png)
![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B6021763.png)
